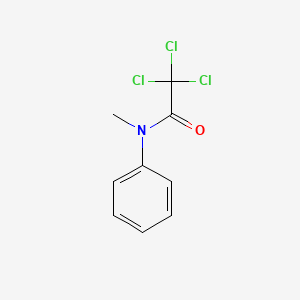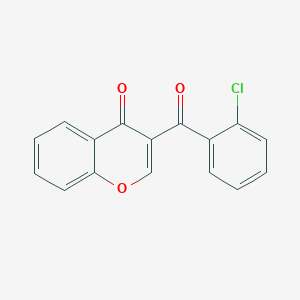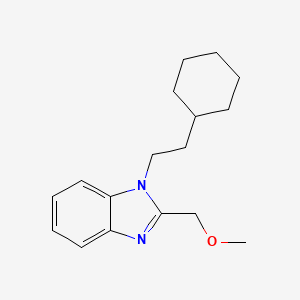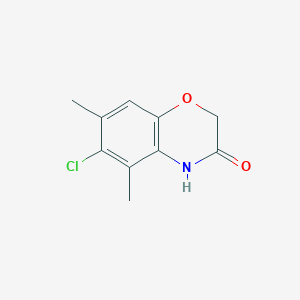
3-ethoxy-N-(2-isopropylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-(2-isopropylphenyl)benzamide, also known as EIPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIPB belongs to the class of benzamide derivatives, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-ethoxy-N-(2-isopropylphenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and GABA. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase, which are involved in inflammatory and neurodegenerative processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to increase the levels of antioxidants such as glutathione and superoxide dismutase, which protect against oxidative stress. Furthermore, this compound has been reported to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethoxy-N-(2-isopropylphenyl)benzamide is its high potency and selectivity towards its target enzymes and receptors. This makes it a useful tool for studying the roles of these targets in various biological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the long-term effects of this compound on human health are not yet fully understood, and further studies are needed to assess its safety and efficacy.
Orientations Futures
There are several future directions for the research on 3-ethoxy-N-(2-isopropylphenyl)benzamide. One area of interest is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another area of research is the investigation of the effects of this compound on other biological processes such as autophagy and mitochondrial function. Furthermore, the potential use of this compound as a diagnostic tool for neurodegenerative diseases is an area of research that warrants further investigation. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and disorders.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-(2-isopropylphenyl)benzamide involves the reaction of 2-isopropylphenylamine with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
3-ethoxy-N-(2-isopropylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been reported to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
3-ethoxy-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-21-15-9-7-8-14(12-15)18(20)19-17-11-6-5-10-16(17)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMUBNBWWJPAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)



![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)

![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)

